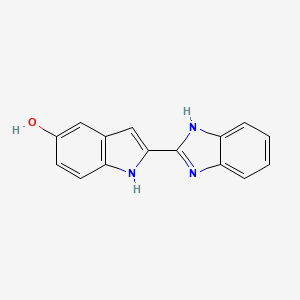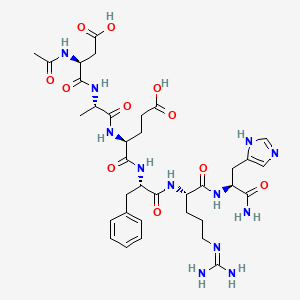
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is an anthocyanin, a type of flavonoid pigment found in various fruits and flowers. Anthocyanins are responsible for the red, purple, and blue colors in many plants. This compound is particularly notable for its presence in grape skins and its role in the coloration of red wine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside typically involves the glycosylation of petunidin with glucose and p-coumaric acid. The reaction conditions often require acidic or enzymatic catalysis to facilitate the glycosidic bond formation. High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized compound .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from grape skins. The process involves crushing the grapes, followed by solvent extraction and purification using chromatographic techniques. This method ensures the preservation of the anthocyanin’s natural structure and bioactivity .
Analyse Chemischer Reaktionen
Types of Reactions
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the degradation of the anthocyanin, resulting in the formation of colorless or brown compounds.
Reduction: Less common, but can affect the stability and color properties of the anthocyanin.
Substitution: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions, leading to the release of petunidin and glucose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen under light exposure.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.
Major Products Formed
Oxidation: Degraded anthocyanin products, such as chalcones and phenolic acids.
Reduction: Reduced forms of petunidin.
Substitution: Free petunidin and glucose.
Wissenschaftliche Forschungsanwendungen
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside has a wide range of scientific research applications:
Wirkmechanismus
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Delphinidin-3-O-glucoside
- Cyanidin-3-O-glucoside
- Malvidin-3-O-glucoside
- Peonidin-3-O-glucoside
Uniqueness
Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is unique due to its specific glycosylation pattern and the presence of the p-coumaric acid moiety. This structure enhances its stability and color properties compared to other anthocyanins. Additionally, the compound’s antioxidant and anti-inflammatory activities are more pronounced, making it a valuable compound for both scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
51939-66-3 |
|---|---|
Molekularformel |
C37H39ClO19 |
Molekulargewicht |
823.1 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1 |
InChI-Schlüssel |
OBIYLRZBPFZUQG-MCZACEFTSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-] |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)







